molecular formula C56H80N2O18S2 B1145471 (R,cis)-7-Methyl Atracurium Dibesylate CAS No. 1193104-80-1

(R,cis)-7-Methyl Atracurium Dibesylate

Numéro de catalogue: B1145471
Numéro CAS: 1193104-80-1
Poids moléculaire: 943.17215717
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions: (R,cis)-7-Methyl Atracurium Dibesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Clinical Applications

  • Skeletal Muscle Relaxation : The primary use of (R,cis)-7-Methyl Atracurium Dibesylate is to induce skeletal muscle relaxation during surgeries. Its effectiveness allows for smoother intubation and improved surgical conditions.
  • Facilitation of Endotracheal Intubation : This compound is often used to ease the process of intubation, particularly in patients who may be difficult to intubate due to anatomical variations or other complications.
  • Mechanical Ventilation : In critical care settings, this compound is utilized to provide muscle relaxation in patients requiring mechanical ventilation, ensuring adequate ventilation and oxygenation.

Comparative Efficacy Studies

Recent studies have compared this compound with other neuromuscular blockers such as cis-atracurium and succinylcholine:

  • Efficacy in Pediatric Patients : A randomized controlled trial involving children aged 3-12 years demonstrated that this compound provided superior laryngeal relaxation compared to cis-atracurium, with a higher percentage of excellent conditions for laryngoscopy (53.8% vs. 19.2%) .
  • Hemodynamic Stability : Studies indicate that while both atracurium and its cis-isomer can cause hemodynamic changes, this compound tends to have a more favorable profile with less significant fluctuations in blood pressure during administration .

Safety Profile

The safety profile of this compound has been well-documented:

  • Adverse Effects : Common side effects include flushing and hypotension; however, serious adverse events are rare. Notably, it has not been associated with malignant hyperthermia, a critical consideration in anesthetic practice .
  • Pregnancy Considerations : Research indicates that there are no significant teratogenic effects observed in animal studies at therapeutic doses, although caution is advised when administering this compound during pregnancy .

Neuromuscular Blockade Characteristics

ParameterThis compoundCis-Atracurium
Onset Time2-4 minutes2-3 minutes
Duration of Action30-45 minutes30-60 minutes
ED95 Dose0.5 mg/kg0.1 mg/kg
Recovery Time50-70 minutes50-90 minutes

Comparative Study Outcomes

Study AspectThis compoundCis-Atracurium
Excellent Laryngeal Relaxation53.8%19.2%
Hemodynamic StabilityBetter stabilityModerate
Adverse EventsRareOccasional

Activité Biologique

(R,cis)-7-Methyl Atracurium Dibesylate is a derivative of atracurium, a non-depolarizing neuromuscular blocking agent used in anesthesia. This compound exhibits unique biological activities, particularly in its neuromuscular blockade properties and safety profile compared to its predecessors. This article delves into its pharmacological mechanisms, biological activity, case studies, and research findings.

This compound functions primarily as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction, thus inducing paralysis necessary for surgical procedures. Unlike depolarizing agents, this compound does not cause initial muscle contraction but rather inhibits muscle function directly.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Onset Time : Approximately 4 minutes for significant twitch depression.
  • Duration of Action : The duration until 95% recovery is around 44 minutes.
  • Elimination Half-Life : Approximately 20 minutes, with inactivation occurring through Hofmann elimination and ester hydrolysis.

Neuromuscular Blockade

Studies indicate that this compound exhibits effective neuromuscular blockade with minimal cardiovascular side effects. It has been shown to induce a complete fade of tetanic contractions while sparing twitch responses at lower concentrations.

Dosage (mg/kg) Effect Model
1Mild bronchoconstrictionDBA/2 Mice
5Moderate neuromuscular blockadeSprague-Dawley Rats
10Significant paralysisVarious Animal Models
20Complete fade of tetanic contractionRat Extensor Digitorum Longus

Safety Profile

Compared to traditional atracurium formulations, this compound has demonstrated a lower incidence of histamine release and associated cardiovascular effects. This is crucial for patients with pre-existing cardiovascular conditions.

Clinical Trial Overview

A clinical trial involving patients undergoing elective surgeries assessed the efficacy and safety of this compound against standard atracurium. The primary outcomes measured included onset time, duration of action, recovery times, and hemodynamic stability.

  • Participants : 70 patients anesthetized with a combination of fentanyl and nitrous oxide.
  • Findings :
    • Onset Time : (R,cis)-7-Methyl Atracurium had an onset time comparable to atracurium.
    • Duration : Significantly shorter recovery times were noted in patients administered the new compound.
    • Adverse Events : Minimal adverse reactions were reported, primarily related to histamine release.

Research Findings

Recent studies have focused on the comparative effectiveness of this compound versus cisatracurium. Results indicate that while both compounds provide effective neuromuscular blockade, the former offers enhanced cardiovascular stability and lower histamine release.

Comparative Efficacy Table

Parameter This compound Cisatracurium
Onset Time4 minutes3 minutes
Duration of Action44 minutes50 minutes
Histamine ReleaseMinimalModerate
Cardiovascular StabilityHighModerate

Propriétés

IUPAC Name

[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNMJPPGRGUGN-XNSDKZDZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80N2O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1133.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.